molecular formula C21H15NO4 B13369991 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione

4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione

Cat. No.: B13369991
M. Wt: 345.3 g/mol
InChI Key: YIQYDNFMXTVJNR-UHFFFAOYSA-N
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Description

4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione is a heterocyclic compound that belongs to the class of pyranopyridines This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and substituted with hydroxy, methylphenyl, and phenyl groups

Preparation Methods

The synthesis of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with pyridine derivatives under acidic conditions. For instance, the reaction of 2-methylbenzaldehyde and benzaldehyde with 4-hydroxy-2H-pyran-2-one in the presence of a strong acid like sulfuric acid can yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, where substituents like nitro, halogen, or alkyl groups can be introduced using appropriate reagents and conditions.

    Condensation: The compound can undergo condensation reactions with various nucleophiles, leading to the formation of new heterocyclic systems.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which can be used in the development of new materials and catalysts.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Medicine: Due to its bioactivity, the compound is being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism of action of 4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups in the compound can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the aromatic rings can participate in π-π interactions with proteins and nucleic acids, influencing their activity. The compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its bioactivity.

Comparison with Similar Compounds

4-hydroxy-7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione can be compared with other similar compounds, such as:

    4-hydroxy-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the 2-methylphenyl group, which may affect its reactivity and bioactivity.

    7-(2-methylphenyl)-6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks the hydroxy group, which may influence its chemical reactivity and ability to form hydrogen bonds.

    6-phenyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione: This compound lacks both the hydroxy and 2-methylphenyl groups, making it less reactive and potentially less bioactive.

Properties

Molecular Formula

C21H15NO4

Molecular Weight

345.3 g/mol

IUPAC Name

4-hydroxy-7-(2-methylphenyl)-6-phenylpyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C21H15NO4/c1-13-7-5-6-10-15(13)16-11-18-20(17(23)12-19(24)26-18)21(25)22(16)14-8-3-2-4-9-14/h2-12,23H,1H3

InChI Key

YIQYDNFMXTVJNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C(=CC(=O)O3)O)C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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